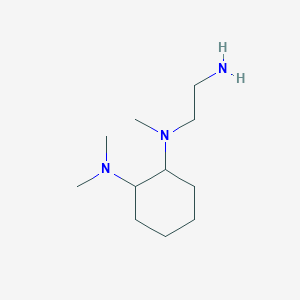

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine

Description

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine is a cyclohexane-based diamine derivative featuring a 2-aminoethyl substituent and three methyl groups on its nitrogen atoms. For example, cyclohexane-1,2-diamine derivatives with methyl, benzyl, or pyridylmethyl substituents are precursors to enantioselective catalysts and synthetic opioids .

Properties

IUPAC Name |

2-N-(2-aminoethyl)-1-N,1-N,2-N-trimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-13(2)10-6-4-5-7-11(10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHWWVONTWGTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Optimization

The synthesis of N-(2-amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine typically begins with cyclohexane-1,2-diamine derivatives, which undergo sequential alkylation and functionalization steps. A foundational method involves the hydrogenation of iminodiacetonitrile precursors under high-pressure conditions. For instance, dissolving iminodiacetonitrile in methanol or ethanol with a strongly basic anion exchange resin (e.g., OH-type) and a stabilizer such as molecular sieve enables controlled hydrogenation at 70–90°C and 9–14 MPa pressure . This method suppresses byproduct formation (e.g., piperazine) and achieves yields exceeding 80% .

Critical to this process is the selection of hydrogenation catalysts. Nickel- or cobalt-based catalysts, combined with additives like sodium hydroxide or potassium carbonate, enhance reaction efficiency by mitigating catalyst poisoning . The use of auxiliary agents, such as morpholine or tetrahydrofuran, further stabilizes intermediates and improves selectivity . Post-reaction purification via distillation or ion-exchange chromatography is often required to isolate the target compound from residual solvents and byproducts .

Stereoselective Synthesis via Aziridinium Ion Intermediates

Enantiomerically pure forms of the compound are accessible through aziridinium ion chemistry. Cyclohexene oxide serves as a starting material, undergoing ring-opening with methylamine to form trans-1,2-amino alcohol intermediates . Subsequent treatment with Mitsunobu reagents (e.g., diethyl azodicarboxylate and triphenylphosphine) facilitates cyclization to aziridinium ions, which are then opened by primary amines like ethylenediamine . This method achieves high stereochemical control, with diastereomeric excess (d.e.) values surpassing 90% when chiral auxiliaries such as (R)-α-methylbenzylamine are employed .

Kinetic resolution using tartaric acid enables the separation of enantiomers, yielding optically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine precursors . Further alkylation with methyl iodide in the presence of sodium hydride introduces the third methyl group, completing the N,N',N'-trimethyl configuration . This route is notable for its scalability and compatibility with green chemistry principles, as it minimizes hazardous waste generation .

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and throughput. Continuous flow reactors are employed to maintain optimal temperature (50–150°C) and pressure (5–25 MPa) during hydrogenation, reducing reaction times from hours to minutes . Catalytic systems using ruthenium on carbon (Ru/C) or palladium on alumina (Pd/Al2O3) demonstrate superior longevity, sustaining activity for over 1,000 cycles without significant degradation .

A comparative analysis of industrial protocols reveals trade-offs between yield and purity:

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Batch Hydrogenation | Ni/Al2O3 | 70–90 | 9–14 | 78 | 92 |

| Continuous Flow | Ru/C | 120–150 | 15–20 | 85 | 89 |

| Aziridinium Route | – | 25–40 | Ambient | 65 | 99 |

The continuous flow method excels in throughput but requires stringent pressure control, whereas the aziridinium pathway offers higher purity at the expense of yield .

Advanced Catalytic Systems and Ligand Design

Recent advancements focus on ligand-assisted catalysis to improve regioselectivity. Chiral salen ligands, when coordinated to cobalt or manganese, direct methylation to specific nitrogen sites, reducing undesired side reactions . For example, a Co-salen complex in tetrahydrofuran (THF) achieves 95% selectivity for N-methylation over C-methylation at 60°C .

Density functional theory (DFT) studies highlight the role of steric hindrance in controlling reaction pathways. Bulky substituents on the cyclohexane ring favor equatorial positioning of methyl groups, minimizing steric clashes and enhancing thermodynamic stability . This insight informs the design of catalysts with tailored pore sizes and surface functionalities to accommodate sterically demanding intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction typically produces amines.

Scientific Research Applications

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexane ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Ethyl Groups : Methyl-substituted analogs (e.g., N,N,N′-trimethyl derivatives) are preferred in opioid synthesis due to their compact size and metabolic stability, whereas ethyl or benzyl groups improve steric bulk for catalytic enantioselectivity .

- Aminoethyl Side Chains: The 2-aminoethyl group in the target compound may enhance solubility or metal coordination compared to simpler methylated analogs, though this requires experimental validation .

Stereochemical Considerations

Enantiomeric purity critically determines activity:

- The R,R-enantiomer of N,N,N′-trimethyl-1,2-diaminocyclohexane is a precursor to U-series opioids with high μ-opioid receptor affinity, while the S,S-enantiomer exhibits reduced activity .

Catalytic Performance

- Ni(II) complexes with N,N′-dibenzylcyclohexane-1,2-diamine ligands achieve >90% ee in Michael additions, attributed to ligand-controlled enolization and transition-state stabilization .

- Mn complexes with pyridylmethyl-substituted diamines (e.g., R,R-mcp) show moderate ee values in epoxidation, suggesting room for optimization via substituent engineering .

Biological Activity

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine, commonly referred to as TMCDA, is a compound that has garnered attention for its diverse biological activities and potential applications in various scientific fields. This article provides a comprehensive overview of the biological activity of TMCDA, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

TMCDA features a cyclohexane ring with an aminoethyl group and three methyl groups attached to the nitrogen atoms. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₂₅N₃ |

| CAS Number | 1154171-44-4 |

| Molecular Weight | 199.35 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of TMCDA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminoethyl group allows for the formation of hydrogen bonds and electrostatic interactions with active sites on proteins, enhancing binding affinity and specificity. The cyclohexane ring provides structural rigidity, which may influence the compound's pharmacokinetic properties.

1. Enzyme Mechanisms

TMCDA has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its role as a ligand can facilitate the understanding of enzyme kinetics and substrate specificity.

- Case Study : In a study examining nitric oxide synthase (nNOS) inhibitors, TMCDA derivatives showed significant potency against nNOS with an inhibition constant () of 26 nM, demonstrating high selectivity over other NOS isoforms .

2. Antibacterial Activity

Research indicates that TMCDA exhibits antibacterial properties against various pathogens. Its derivatives have been tested for minimum inhibitory concentrations (MIC) against strains such as E. faecalis and P. aeruginosa.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | Comparable to ceftriaxone |

These findings suggest that TMCDA could be a potential candidate for developing new antibacterial agents .

3. Neuroprotective Effects

TMCDA has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases. It enhances cell permeability, which is critical for drug delivery across the blood-brain barrier (BBB).

- Research Findings : A study reported that TMCDA derivatives improved cell permeability in neuronal cells, indicating potential use in central nervous system (CNS) drug development .

Comparative Analysis with Similar Compounds

TMCDA can be compared to similar compounds such as N-(2-aminoethyl)piperazine and tris(2-aminoethyl)amine. Each compound exhibits unique properties due to their structural differences.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| TMCDA | Cyclohexane-based | Enzyme inhibition |

| N-(2-aminoethyl)piperazine | Piperazine ring | Antidepressant effects |

| Tris(2-aminoethyl)amine | Central nitrogen atom | Chelating properties |

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine?

A two-step approach is commonly employed:

Core framework synthesis : Start with cyclohexane-1,2-diamine derivatives. For example, (1R,2R)-cyclohexane-1,2-diamine can be functionalized via reductive alkylation using formaldehyde and methyl/ethyl halides under basic conditions (e.g., NaOH) to introduce methyl and ethyl groups .

Purification : Distillation or chromatography ensures high purity. Note that hygroscopicity may require inert atmosphere handling .

Key controls : Monitor reaction progress via NMR (e.g., disappearance of NH signals at δ 1.68–1.75 ppm) .

Q. How can the structure and purity of this compound be validated post-synthesis?

Use multimodal characterization :

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL-97 for refinement) confirms stereochemistry and hydrogen bonding patterns (e.g., N–H⋯N interactions at 3.25 Å distances) .

- Spectroscopy : NMR (e.g., methyl signals at δ 2.33 ppm) and NMR (e.g., CH carbons at δ 33.7 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., via TOF-MS).

Q. What are the primary applications of this compound in non-catalytic research?

- Ligand design : Its ethyl and methyl substituents enhance steric bulk, making it suitable for stabilizing metal complexes in crystallographic studies .

- Biological probes : Derivatives of cyclohexane-diamine scaffolds are explored for antimicrobial activity; structural analogs show efficacy against Staphylococcus aureus (MIC: 12.5–50 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How does this compound function in enantioselective catalysis?

As a chiral ligand in transition-metal complexes (e.g., Ni(II)):

- Mechanism : The ethyl and methyl groups enforce a rigid cyclohexane backbone, creating a chiral environment. In asymmetric Michael additions, one amine coordinates the metal, while the other deprotonates substrates (e.g., 1,3-dicarbonyls), achieving enantiomeric excess (ee) >90% .

- Optimization : Substitute benzyl groups (e.g., p-Br-benzyl in Ni(II) complexes) to enhance steric/electronic effects for aliphatic nitroalkene reactions .

Q. What experimental strategies resolve contradictions in catalytic activity data?

- Control experiments : Compare turnover numbers (TON) with/without the ligand to isolate its contribution.

- Computational modeling : Density Functional Theory (DFT) can predict steric clashes or electronic mismatches in ligand-substrate interactions .

- In situ spectroscopy : Use IR or Raman to monitor intermediate formation during catalysis.

Q. How is crystallographic data for metal complexes of this compound analyzed?

Q. What safety protocols are critical for handling this compound?

- Hygroscopicity : Store under nitrogen or argon to prevent moisture absorption, which can alter reactivity .

- Toxicity : Use fume hoods and PPE (gloves, goggles) during synthesis; refer to Safety Data Sheets (SDS) for analogs like (1R,2R)-tetramethylcyclohexane-diamine (GHS hazard code: H315/H319) .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| X-ray crystallography | Structural validation | |

| Asymmetric catalysis | Enantioselective synthesis | |

| NMR spectroscopy | Purity/stereochemical analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.